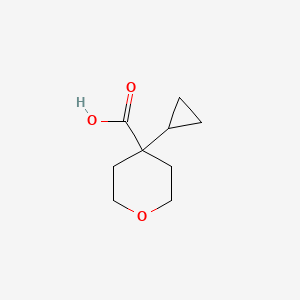

4-Cyclopropyloxane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

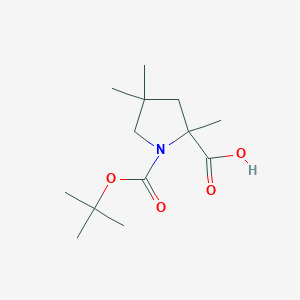

“4-Cyclopropyloxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1461705-35-0 . It has a molecular weight of 170.21 . The IUPAC name for this compound is 4-cyclopropyltetrahydro-2H-pyran-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14O3/c10-8(11)9(7-1-2-7)3-5-12-6-4-9/h7H,1-6H2,(H,10,11) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Bioactivity and Synthesis

The cyclopropane moiety, a common element in the structure of 4-Cyclopropyloxane-4-carboxylic acid, has been explored for its bioactivity. For instance, N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds, originating from cyclopropanecarboxylic acid, have shown significant herbicidal and fungicidal activities (Tian et al., 2009). Moreover, the synthesis and characterization of glycosyl esters of cyclopropane carboxylic acid highlight the chemical versatility of the cyclopropane moiety and its derivatives (Li, 2009).

Molecular Structure Analysis

Studies involving microwave spectroscopy, electron diffraction, and ab initio computations have been conducted to elucidate the structure of cyclopropanecarboxylic acid. This research demonstrates that the molecule prefers a conformation where the carbonyl group is syn to the cyclopropyl ring, offering insights into its molecular behavior (Marstokk et al., 1991).

Biological Activities and Applications

Cyclopropane-containing compounds like 1-aminocyclopropane-1-carboxylic acid have a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumor properties. The isolation, characterization, and synthesis of such compounds, along with an exploration of their biological activities, are of considerable interest in the scientific community (Coleman & Hudson, 2016).

Chemical Reactions and Applications

The reactivity of cyclopropane derivatives has been explored in various contexts. For instance, the synthesis of lignan conjugates via cyclopropanation and their antimicrobial and antioxidant activities demonstrate the potential pharmaceutical applications of these compounds (Raghavendra et al., 2016). Additionally, the electrochemical borylation of carboxylic acids offers a straightforward method to convert cyclopropane derivatives to boronic acids, showcasing the role of these compounds in organic synthesis and medicine (Barton et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

As a carboxylic acid derivative, it may interact with various biological molecules and processes .

Mode of Action

Carboxylic acids generally undergo nucleophilic acyl substitution reactions . In these reactions, the carboxylic acid can be converted into various derivatives, such as acid chlorides, anhydrides, esters, and amides .

Biochemical Pathways

Carboxylic acids and their derivatives play crucial roles in various biochemical pathways, including the c4 photosynthetic pathway .

Pharmacokinetics

Pharmacokinetics is a critical aspect of drug action, influencing the drug’s bioavailability and therapeutic effect .

Result of Action

Carboxylic acids and their derivatives can undergo various reactions, leading to different products and effects .

Propiedades

IUPAC Name |

4-cyclopropyloxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8(11)9(7-1-2-7)3-5-12-6-4-9/h7H,1-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBGITNBLFSMPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CCOCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)

![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1379887.png)

![[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1379888.png)